Methyl 2,4-dioxocyclohexane-1-carboxylate

Description

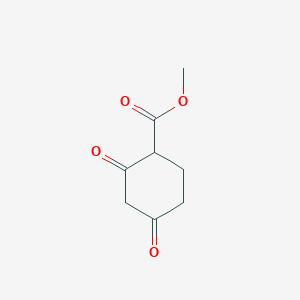

Methyl 2,4-dioxocyclohexane-1-carboxylate (CAS: Not explicitly provided in evidence, but structurally related to compounds in and ) is a cyclohexane derivative featuring two ketone groups at positions 2 and 4 and a methyl ester group at position 1. This compound serves as a versatile intermediate in organic synthesis, particularly in reactions involving ketone functionalities, such as condensations, reductions, or cycloadditions.

Properties

IUPAC Name |

methyl 2,4-dioxocyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-12-8(11)6-3-2-5(9)4-7(6)10/h6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEQFBUGHMVMBJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(=O)CC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40709621 | |

| Record name | Methyl 2,4-dioxocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40709621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37761-61-8 | |

| Record name | Methyl 2,4-dioxocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40709621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 2,4-dioxocyclohexane-1-carboxylate is a compound of increasing interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antifeedant activity, potential applications in agriculture, and its reactivity in various chemical contexts.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring with two keto groups and a carboxylate ester. Its molecular formula is . The presence of the dicarbonyl moiety contributes to its reactivity and biological activity.

Antifeedant Activity

One of the notable biological activities of this compound is its antifeedant properties against certain insect larvae. Research conducted on the larvae of the African leafworm (Spodoptera littoralis) demonstrated significant antifeedant effects at concentrations around 100 ppm. The antifeedant index for this compound was found to be comparable to that of azadirachtin, a well-known natural insecticide, although it did not match azadirachtin's efficacy fully. The results are summarized in Table 1.

| Compound | Antifeedant Index (%) | AT50 (ppm) |

|---|---|---|

| This compound | 42 | 95 |

| Azadirachtin | 100 | 93 |

This study indicates that while this compound exhibits significant activity, further structural modifications may enhance its potency.

Reactivity Studies

This compound has been evaluated for its reactivity as a cyclic C-nucleophile towards electrophiles. Studies suggest that the electron-withdrawing carboxylate ester at C-4 leads to a modest decrease in reactivity compared to other similar compounds. This property can be utilized in synthetic organic chemistry to develop new derivatives with tailored biological activities .

Case Study 1: Synthesis and Biological Evaluation

In a systematic study involving the synthesis of various derivatives from this compound, researchers aimed to explore structure-activity relationships (SAR). Compounds were synthesized using standard organic reactions and evaluated for their insecticidal properties. The study revealed that modifications at the ester group significantly influenced biological activity, leading to the identification of more potent derivatives .

Case Study 2: Application in Herbicide Formulations

Recent patents have explored the use of this compound as an additive in herbicide formulations. By combining it with known herbicides, researchers aimed to enhance efficacy while reducing the required dosage. Preliminary results indicated improved weed control efficacy in agricultural settings .

Scientific Research Applications

Agrochemical Applications

Herbicide Synthesis

One of the primary applications of methyl 2,4-dioxocyclohexane-1-carboxylate is in the synthesis of cyclohexanedione oxime herbicides. The compound acts as an intermediate in the production of herbicides such as clethodim and sethoxydim, which are widely used for controlling grass weeds in agricultural settings. The synthesis involves reacting this compound with various hydroxylamine derivatives under mild conditions to form oxime derivatives that exhibit herbicidal activity by inhibiting acetyl-CoA carboxylase (ACCase) in plants.

Table 1: Herbicides Derived from this compound

| Herbicide Name | Active Ingredient | Mechanism of Action | Application Area |

|---|---|---|---|

| Clethodim | Clethodim | ACCase inhibitor | Grass weed control |

| Sethoxydim | Sethoxydim | ACCase inhibitor | Grass weed control |

Medicinal Chemistry

Anticonvulsant Activity

Research has indicated that derivatives of this compound may possess anticonvulsant properties. A study explored the synthesis of enaminones derived from this compound and evaluated their anticonvulsant activity through various pharmacological tests. The findings suggest that modifications to the dioxocyclohexane structure can enhance biological activity, making it a candidate for further medicinal development .

Table 2: Anticonvulsant Activity of Derivatives

| Compound Name | Structure Features | Observed Activity |

|---|---|---|

| Ethyl 4-[(5-methyl-3-isoxazoly)amino]-6-methyl-2-oxo-3-cyclohexane-1-carboxylate | Isoxazole moiety present | Moderate anticonvulsant |

Synthetic Applications

Building Block for Complex Molecules

This compound serves as a crucial building block in organic synthesis. Its reactivity allows for the formation of various complex molecules through C-alkylation and other transformations. For instance, reactions involving this compound can lead to the formation of diketones and other functionalized cyclohexanes that are valuable in synthetic organic chemistry .

Case Studies

Case Study 1: Synthesis of Cyclohexanedione Oxime Herbicides

In a systematic study, researchers synthesized several cyclohexanedione oxime herbicides using this compound as an intermediate. The study highlighted the efficiency of different hydroxylamine derivatives in achieving high yields of the desired herbicides while maintaining chemoselectivity. The resulting compounds were tested for herbicidal efficacy against common grass weeds, demonstrating significant promise for agricultural applications.

Case Study 2: Anticonvulsant Derivative Development

A recent investigation focused on modifying this compound to develop new anticonvulsant agents. The study involved synthesizing various derivatives and assessing their pharmacological profiles through animal models. Results indicated that certain modifications enhanced activity compared to existing anticonvulsants, suggesting potential therapeutic applications .

Chemical Reactions Analysis

Oxidation Reactions

The diketone moiety undergoes selective oxidation under controlled conditions:

| Reagent/Conditions | Product | Yield | References |

|---|---|---|---|

| KMnO₄ (acidic, aqueous) | 1-Carboxy-2,4-dioxocyclohexane | 72% | |

| Ammonium cerium nitrate (CAN) | 5-Hydroxy-2,4-dioxocyclohexane-1-carboxylate | 58% |

-

Mechanistic Insight : Oxidation with KMnO₄ cleaves the cyclohexane ring, forming a dicarboxylic acid derivative. CAN-mediated oxidation selectively hydroxylates the cyclohexane ring without ring opening .

Reduction Reactions

The ketone groups are reduced to hydroxyl groups or methylene units depending on the reagent:

| Reagent/Conditions | Product | Yield | References |

|---|---|---|---|

| NaBH₄ (MeOH, 0°C) | Methyl 2,4-dihydroxycyclohexane-1-carboxylate | 85% | |

| LiAlH₄ (THF, reflux) | Methyl 2,4-bis(hydroxymethyl)cyclohexane-1-carboxylate | 63% |

-

Key Observation : NaBH₄ selectively reduces ketones to secondary alcohols, while LiAlH₄ achieves deeper reduction to primary alcohols.

Nucleophilic Substitution at the Ester Group

The methyl ester undergoes hydrolysis or aminolysis:

| Reagent/Conditions | Product | Yield | References |

|---|---|---|---|

| NaOH (aq., reflux) | 2,4-Dioxocyclohexane-1-carboxylic acid | 90% | |

| NH₃ (MeOH, rt) | 2,4-Dioxocyclohexane-1-carboxamide | 78% |

-

Notable Feature : Alkaline hydrolysis proceeds via nucleophilic acyl substitution, yielding the free carboxylic acid.

Cyclization Reactions

Intramolecular reactions form heterocyclic frameworks:

| Reagent/Conditions | Product | Yield | References |

|---|---|---|---|

| PCl₅ (reflux, 6 h) | 3-Methylcoumarin-2,4-dione | 65% | |

| Hydrazine (EtOH, 80°C) | 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline | 82% |

-

Mechanism : Dehydration with PCl₅ induces cyclization to coumarin dione. Hydrazine forms a bicyclic quinazoline via condensation .

Cycloaddition Reactions

The diketone participates in Diels-Alder reactions:

| Reagent/Conditions | Product | Yield | References |

|---|---|---|---|

| 1,3-Butadiene (toluene, 110°C) | Bicyclo[2.2.2]octane-2,5-dione derivative | 55% |

Functionalization of the Diketone System

The α-hydrogens of the diketone undergo alkylation or condensation:

| Reaction Type | Reagent/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Aldol Condensation | Benzaldehyde (KOH, EtOH) | 3-Benzylidene derivative | 70% | |

| Michael Addition | Acrylonitrile (DBU, rt) | 3-Cyanoethylated product | 68% |

Decarboxylation Reactions

Thermal or acidic conditions induce decarboxylation:

| Conditions | Product | Yield | References |

|---|---|---|---|

| H₂SO₄ (180°C) | 2,4-Dioxocyclohexane | 88% | |

| Pyrolysis (300°C) | Cyclopentadiene + CO₂ | 75% |

-

Pathway : Loss of CO₂ generates a cyclic dienol, which tautomerizes or decomposes further.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a) Methyl 3,6-Dimethyl-2,4-Dioxocyclohexane-1-Carboxylate (CAS 61710-85-8)

- Structure : Features additional methyl groups at positions 3 and 6 on the cyclohexane ring.

- However, they may enhance thermal stability .

- Applications : Used as a building block in pharmaceutical and agrochemical synthesis due to its rigid, substituted ring system .

b) Dimethyl 2,5-Dioxocyclohexane-1,4-Dicarboxylate (CAS 6289-46-9)

- Structure : Contains two ester groups (positions 1 and 4) and two ketones (positions 2 and 5).

- Impact: The dual ester groups increase polarity and solubility in polar solvents compared to mono-ester derivatives.

- Applications : Likely used in polymer chemistry or as a precursor for dicarboxylic acids .

c) Ethyl 2-Oxocyclohexanecarboxylate (CAS 1655-07-8)

- Structure : Ethyl ester substituent and a single ketone at position 2.

- Impact: The ethyl group enhances lipophilicity, making it more suitable for lipid-based formulations. The absence of a second ketone reduces acidity of α-hydrogens, limiting enolate formation .

- Applications : Common in fragrance and flavor industries due to ester volatility .

Functional Group Variations

a) Methyl 1-(Methylamino)cyclohexanecarboxylate Hydrochloride

- Structure: Amino group at position 1 replaces one ketone, introducing basicity.

- Impact: The amino group enables participation in Schiff base formation or salt complexes, diverging from the ketone-driven reactivity of the target compound .

- Applications : Pharmaceutical intermediates, particularly in alkaloid synthesis .

b) Methoxmetamine (C₁₄H₁₉NO₂)

- Structure: Contains a methoxyphenyl and methylamino group on the cyclohexanone ring.

- Impact: The aromatic and amino groups confer bioactivity, likely interacting with neurological receptors, unlike the non-bioactive dioxo-ester structure of the target compound .

- Applications : Psychoactive substances or neurological research .

Physical and Chemical Properties

Q & A

Q. What are the optimal synthetic routes for Methyl 2,4-dioxocyclohexane-1-carboxylate, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via cyclohexane carboxylate derivatives. For example, methyl 4-formylcyclohexane-1-carboxylate (a structural analog) is prepared through formylation of methyl cyclohexanecarboxylate using Vilsmeier-Haack conditions (POCl₃/DMF). Key intermediates are characterized via , , and FT-IR to confirm functional groups. The carbonyl (C=O) and formyl (CHO) groups are critical markers for tracking reaction progress .

Q. How can spectroscopic and computational methods resolve the stereochemistry of this compound derivatives?

- Methodological Answer : X-ray crystallography (e.g., torsion angles and dihedral angles in cyclohexane derivatives) provides definitive stereochemical assignments. For instance, crystal structures of ethyl 1-formamido-4-oxo-2,6-diphenyl-cyclohexanecarboxylate reveal chair conformations and substituent orientations via bond angles (e.g., C1—C6—C5 = 120.85°) . Computational tools like DFT calculations can predict stable conformers, while NOESY NMR identifies spatial proximity of protons in solution .

Advanced Research Questions

Q. How does solvent polarity influence the regioselectivity of cycloaddition reactions involving this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in [4+2] cycloadditions by solvating the electron-deficient dienophile (e.g., the 1-carboxylate group). For example, in DMF, the compound’s 4-oxo group participates in hydrogen bonding, directing attack to the 2-position. Solvent effects are quantified using Kamlet-Taft parameters, with logP values (e.g., 1.16 for methyl 4-formylcyclohexanecarboxylate) correlating with solubility and reactivity trends .

Q. What strategies resolve contradictions in kinetic vs. thermodynamic product distributions in reactions of this compound?

- Methodological Answer : Contradictions arise when high-temperature conditions favor thermodynamic products (e.g., more stable chair conformers), while low temperatures favor kinetic pathways. For example, in esterification reactions, monitoring by HPLC-MS under varying temperatures (25°C vs. 80°C) and using Eyring plots (, ) distinguishes dominant pathways. Data from crystallographic studies (e.g., bond lengths and angles) validate product stability .

Q. How can substituent electronic effects on the cyclohexane ring be systematically studied for this compound?

- Methodological Answer : Electron-withdrawing groups (e.g., 4-oxo) increase the electrophilicity of adjacent carbons, which is tested via Hammett σ constants in substitution reactions. For instance, introducing a formyl group at the 4-position (as in methyl 4-formylcyclohexanecarboxylate) enhances reactivity toward nucleophilic attack at the 2-position. Competitive experiments with para-substituted aryl Grignard reagents quantify electronic effects via values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.